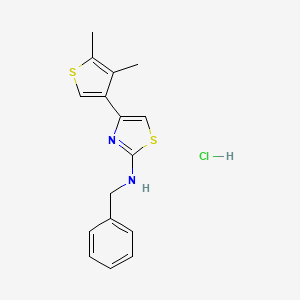

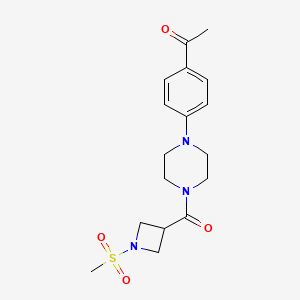

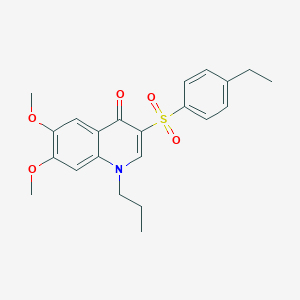

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the thiazole family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Multi-Stimuli Responsive Materials

The novel V-shaped molecule (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a structurally related compound, demonstrates significant potential in multi-stimuli responsive materials. Its unique properties include morphology-dependent fluorochromism induced by mechanical force or pH stimuli, which can reversibly occur. This compound's intense solid-state emission and mechano-chromic activity, attributed to its loose molecular packing and twisted conformation, highlight its potential for applications in security inks without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Synthesis of Structurally Diverse Libraries

Compounds with a similar structural backbone have been used as starting materials in alkylation and ring closure reactions to generate a structurally diverse library. This approach demonstrates the compound's versatility in synthesizing dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives, leading to potential applications in developing novel chemical entities for further exploration in pharmaceuticals and materials science (G. Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally related to N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride, have shown efficacy as corrosion inhibitors for carbon steel in acidic environments. These derivatives offer extra stability and higher inhibition efficiencies, highlighting the potential of benzothiazole-based compounds in protecting industrial materials against corrosion (Zhiyong Hu et al., 2016).

Antimicrobial and Antifungal Applications

Synthesis of 2-phenylamino-thiazole derivatives has indicated significant antimicrobial activity, with some molecules exhibiting more potent effects than reference drugs against pathogenic strains. This research underscores the potential of N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride and similar compounds in developing new antimicrobial agents (D. Bikobo et al., 2017).

Enhanced Corrosion Resistance

The application of benzothiazole derivatives for enhancing the corrosion resistance of mild steel in acidic solutions further illustrates the compound's utility. These studies show how such compounds can be effectively adsorbed onto surfaces to provide protection against corrosion, with potential implications for the preservation of infrastructure and machinery (Zohreh Salarvand et al., 2017).

properties

IUPAC Name |

N-benzyl-4-(4,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2.ClH/c1-11-12(2)19-9-14(11)15-10-20-16(18-15)17-8-13-6-4-3-5-7-13;/h3-7,9-10H,8H2,1-2H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVIKPJJIUTZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C2=CSC(=N2)NCC3=CC=CC=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2615193.png)

![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)

![Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2615202.png)

![Methyl N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate](/img/structure/B2615207.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea](/img/structure/B2615216.png)